molecular formula C10H12ClN B15124215 1-Benzyl-3-chloroazetidine

1-Benzyl-3-chloroazetidine

Cat. No.: B15124215
M. Wt: 181.66 g/mol
InChI Key: DBQNTPMHYHMZSX-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloroazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with a benzyl group and a chlorine atom attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloroazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with epichlorohydrin under basic conditions to form the azetidine ring. Another method includes the cyclization of N-benzyl-3-chloropropylamine using a strong base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-chloroazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-chloroazetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloroazetidine involves its interaction with molecular targets through its reactive azetidine ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 1-Benzhydryl-3-chloroazetidine
  • 1-Benzyl-3-chloroaziridine
  • 1-Benzyl-3-chloropyrrolidine

Comparison: 1-Benzyl-3-chloroazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity compared to larger ring systems like pyrrolidines. This ring strain makes it more reactive and suitable for specific applications where high reactivity is desired .

Properties

IUPAC Name

1-benzyl-3-chloroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQNTPMHYHMZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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